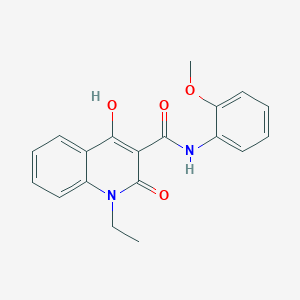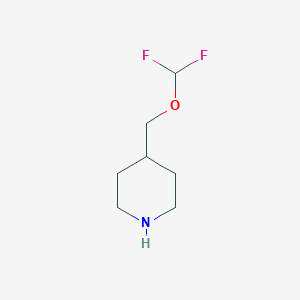
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine, also known as 8-OH-DPAT, is a chemical compound that belongs to the class of serotonin receptor agonists. It is commonly used in scientific research to study the physiological and biochemical effects of serotonin receptors, as well as their mechanisms of action.
科学的研究の応用
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine is commonly used in scientific research to study the physiological and biochemical effects of serotonin receptors. It is a selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been used to study the role of 5-HT1A receptors in the regulation of sleep, appetite, and circadian rhythms. It has also been used to study the effects of 5-HT1A receptor activation on neurotransmitter release, gene expression, and intracellular signaling pathways.
作用機序
The mechanism of action of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine involves the activation of 5-HT1A receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and peripheral tissues. Activation of these receptors leads to the inhibition of adenylyl cyclase and the opening of potassium channels, which results in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This leads to the downstream effects of 5-HT1A receptor activation, including the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine are primarily mediated by its selective activation of 5-HT1A receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to regulate sleep and appetite. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One advantage of using 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for the specific study of this receptor subtype. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation is that it has a relatively short half-life and may require frequent administration in experiments. It may also have off-target effects at higher concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research involving 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine. One area of interest is the role of 5-HT1A receptors in the regulation of circadian rhythms and sleep. Another area of interest is the development of more selective and potent agonists for the 5-HT1A receptor, which could have therapeutic potential for the treatment of mood and anxiety disorders. Finally, there is interest in the use of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine as a tool for the study of intracellular signaling pathways and gene expression in neurons.
合成法
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine involves several steps, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 3-(2-nitrophenyl)-3-oxopropanenitrile. This intermediate is then reduced with sodium borohydride to form 3-(2-aminophenyl)-3-hydroxypropanenitrile. The final step involves the reaction of this intermediate with indole-3-carboxaldehyde to form 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-18(11-17-12-22-20-8-4-3-7-19(17)20)14-23-10-9-15-5-1-2-6-16(15)13-23/h1-8,12,18,22H,9-11,13-14,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGJRFMSEVYXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CC3=CNC4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)
![10-(4-ethylphenyl)-1-methyl-3-phenethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2889170.png)
![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)
![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)


![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2889184.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2889185.png)

![(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2889187.png)
![6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B2889189.png)